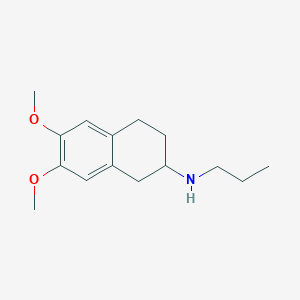

6,7-Dimethoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B8664314

M. Wt: 249.35 g/mol

InChI Key: FAIPBMAIDHLQHJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05047433

Procedure details

2-(N-propyl)amino-6,7-dimethoxy tetraline (3.69 g; 0.0147 moles) (prepared as indicated in step (a) of Example 2 was dissolved in 43 cc of acetone. To the resulting solution the acid chloride of p-methyl-O-acetyl-mandelic acid (1.45 g; 0.007 moles) was added. The solution was kept at room temperature for 30 minutes and subsequently filtered and concentrated under vacuum. The residue was taken up with methylene chloride and washed with 5% HCl, 5% NaHCO3 and H2O to neutrality. The organic phase was dried over anhydrous Na2SO4 and brought to dryness. 2.4 g of 2-[(N-propyl, N-p-methyl-O-acetyl mandelyl)amino]-6,7-dimethoxy tetraline were obtained. To the amide thus obtained (2.4 g; 0.0058 moles) BH3 in THF (17.4 cc; 0.017 moles) was added at 0° C. The solution was kept at the reflux temperature for three hours. Subsequently, 16 cc of 6N HCl were added at 0° C., the solution was kept at the reflux temperature for 30 minutes and then concentrated under vacuum in order to remove the THF. The acid solution was alkalinized with 4N NaOH and extracted with chlorophorm. The organic phase was washed with H2O to neutrality and concentrated under vacuum. The solid which formed was taken up with ethyl acetate and upon addition of gaseous HCl 1.4 grams of a white solid product were obtained (yield 74%). ##STR28##

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

p-methyl-O-acetyl-mandelic acid

Quantity

1.45 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C(N[CH:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([O:17][CH3:18])=[C:10]([O:15][CH3:16])[CH:11]=2)[CH2:6]1)CC.CC1C=CC(C(O)C(OC(=O)C)=O)=CC=1>CC(C)=O>[CH3:18][O:17][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[O:15][CH3:16])[CH2:13][CH2:14][CH2:5][CH2:6]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.69 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)NC1CC2=CC(=C(C=C2CC1)OC)OC

|

Step Two

[Compound]

|

Name

|

acid chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

p-methyl-O-acetyl-mandelic acid

|

|

Quantity

|

1.45 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C(C(=O)OC(C)=O)O)C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

43 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

subsequently filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 5% HCl, 5% NaHCO3 and H2O to neutrality

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried over anhydrous Na2SO4

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2CCCCC2=CC1OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 74% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |